N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Description
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7/c1-15-14-16(24)2-7-19(15)28-22-20-21(27-9-8-26-20)29-23(30-22)32-12-10-31(11-13-32)18-5-3-17(25)4-6-18/h2-9,14H,10-13H2,1H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRMAKMQBQQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pteridin-4-amine core substituted at position 2 with a 4-(4-fluorophenyl)piperazine group and at position 4 with an N-(4-chloro-2-methylphenyl) moiety. Key challenges in its synthesis include:
- Regioselectivity : Ensuring substitution occurs exclusively at the pteridine C2 and C4 positions.
- Piperazine Functionalization : Introducing the 4-fluorophenyl group without side reactions at the secondary amine sites.
- Solubility Management : The aromaticity of the pteridine and aryl groups necessitates polar aprotic solvents (e.g., DMF, acetonitrile) for intermediate dissolution.
Preparation Methodologies
Pteridine Core Synthesis
The pteridine scaffold is typically derived from pyrimidine precursors. A common route involves:
- Condensation of 2,4,5,6-Tetraaminopyrimidine with glyoxal in acetic acid at 80°C to form pteridine-2,4-diol.
- Chlorination : Treatment with POCl₃ converts hydroxyl groups to chlorides, yielding 2,4-dichloropteridine.
- Selective Amination : Reacting 2,4-dichloropteridine with 4-chloro-2-methylaniline in the presence of NaH/THF at 60°C introduces the aryl amine group at C4. This step achieves 78–85% yield, with unreacted starting materials removed via silica gel chromatography.
Critical Parameters :
Piperazine Functionalization
The 4-(4-fluorophenyl)piperazine side chain is synthesized separately and coupled to the pteridine core.
Synthesis of 1-(4-Fluorophenyl)Piperazine
- Nucleophilic Aromatic Substitution :
Piperazine reacts with 1-fluoro-4-iodobenzene in DMSO at 120°C using CuI/L-proline as a catalyst. This Ullmann-type coupling achieves 65–72% yield.
$$
\text{Piperazine + 1-Fluoro-4-iodobenzene} \xrightarrow{\text{CuI, L-proline, DMSO}} \text{1-(4-Fluorophenyl)Piperazine}
$$ - Purification : The crude product is washed with ethyl acetate and recrystallized from ethanol/water (4:1).
Coupling to Pteridine
Buchwald-Hartwig amination links the piperazine to the C2 position of the pteridine core:
- Reaction Conditions :
Optimization Insight :
Final Assembly and Purification
The intermediates are combined via a two-step sequence:
- Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using TFA/DCM (1:1) at 0°C.
- Reductive Amination :
Analytical Validation :
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine exhibits several biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines. Its structure allows for interactions with biological targets involved in tumor progression and cell signaling pathways.
-
Mechanisms of Action :
- Inhibition of Enzymatic Activity : The compound has shown potential to inhibit specific enzymes related to cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that it can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Anticancer Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
- HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Key Differences : The 4-chloro-2-methylphenyl group in the target compound is replaced with a 2,4-dimethylphenyl group. The piperazine substituent lacks the 4-fluorophenyl moiety, instead bearing a simple phenyl group.
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c)
- The 2,4-difluorobenzylamine group replaces the pteridine-linked amine.
- Impact : The pyrimidine core and ethoxycarbonyl group on piperazine may confer distinct solubility and bioavailability profiles compared to the pteridine-based target compound .
Piperazine-Containing Analogs
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20)
- Key Differences : A thiazole ring replaces the pteridine core, and the acetamide linker introduces a methoxyphenyl group.
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Key Differences : This compound features an acetamide bridge instead of the pteridine-amine linkage.
- Impact : The absence of the pteridine scaffold may limit π-π stacking interactions critical for binding to hydrophobic enzyme pockets .
Heterocyclic Compounds with Fluorophenyl-Piperazine Motifs
2-(4-Chlorophenyl)-N-(4-(4-(4-fluorophenyl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (8)
ALX-5407 (3-[[4-(4-Fluorophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine)
- Key Differences : A pyrrolopyridine core is substituted with a 4-fluorophenylpiperazine group.
- Impact : The pyrrolopyridine system is associated with dopaminergic activity, suggesting divergent therapeutic applications compared to the pteridine-based target compound .
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
Key Research Findings
Core Flexibility : Pteridine-based compounds exhibit greater conformational rigidity than pyrimidine or thiazole derivatives, which may improve selectivity for kinase targets .
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine, also known by its CAS number 946349-69-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound features a pteridine core with various substituents that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 449.9 g/mol . The structure includes a chloro group and a fluorophenyl group, which are significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pteridine class, including this compound, exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines. It is believed to modulate specific signaling pathways involved in tumor progression.
- Interaction with Receptors : The presence of the piperazine moiety enhances interactions with biological targets such as enzymes and receptors. This suggests potential applications in targeting neurological disorders and cancer therapies.
- Mechanisms of Action : The compound may interact with multiple receptors involved in cell signaling pathways, potentially modulating their activity. Techniques such as surface plasmon resonance could be employed to elucidate these interactions further.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Mechanistic Insights
The unique combination of substituents in this compound may enhance its selectivity and efficacy against targeted biological pathways compared to its analogs. The chlorinated aromatic ring can undergo nucleophilic substitution reactions, while the piperazine moiety may engage in various functionalization reactions that can lead to diverse derivatives with altered biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine?
- Methodology : Multi-step synthesis typically involves coupling the pteridin-4-amine core with substituted phenylpiperazine derivatives under alkaline conditions (e.g., NaOH in dichloromethane). Purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and structural validation via H/C NMR .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., pyrimidine and fluorophenyl groups at ~12–86°) and intramolecular hydrogen bonds (e.g., N–H⋯N). Weak C–H⋯π and C–H⋯O interactions further stabilize the lattice, as observed in structurally analogous pyrimidine derivatives .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (±1 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm), while F NMR confirms fluorophenyl incorporation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s affinity for serotonin or dopamine receptors?
- Methodology : Radioligand binding assays (e.g., using H-labeled antagonists) on transfected cell membranes (e.g., HEK-293 cells expressing 5-HT or D receptors). Competitive displacement curves and IC values quantify selectivity, with structural analogs showing sub-nanomolar affinity for serotonin receptors .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology : Context-dependent activity may arise from assay conditions (e.g., bacterial strain variability). Validate findings via dose-response studies across multiple models (e.g., murine inflammation assays and MIC tests on Gram-positive/-negative bacteria). Molecular docking can predict off-target interactions .
Q. How is the compound’s metabolic stability assessed in preclinical models?
- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution tandem MS. Piperazine-containing analogs often exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
Q. What in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?
- Methodology : Administer intravenously or orally to rodents, with serial blood sampling for plasma concentration-time curves. Tissue distribution is assessed via whole-body autoradiography. Toxicity screens include histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
Key Methodological Considerations
- Structural Optimization : Fluorine substitution enhances lipophilicity and bioavailability, as seen in analogs with trifluoromethyl groups .
- Data Reproducibility : Batch-to-batch variability in synthesis (e.g., isomer ratios) must be controlled via strict reaction monitoring (e.g., TLC) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
